molecular formula C10H10BClN2O4 B597719 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257642-71-9

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B597719
CAS No.: 1257642-71-9
M. Wt: 268.46
InChI Key: PVUDAIRKNDZTBL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a boron-containing dioxazaborocane ring. The presence of boron in its structure makes it a valuable compound in various chemical reactions, particularly in organic synthesis and materials science.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond forming reactions.

Mode of Action

The compound, also known as 2-Chloropyridine-5-boronic acid MIDA ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group to the palladium, which then transfers it to the electrophilic halide .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use .

Result of Action

The primary result of this compound’s action is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of this compound, like many used in chemical reactions, can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ), and the concentrations of other reactants. Additionally, factors like solvent choice can also play a significant role.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Cyclization: The acid chloride is then reacted with a suitable amine, such as methylamine, to form the amide intermediate.

    Boronation: The amide intermediate undergoes a reaction with a boron-containing reagent, such as boric acid or boron trichloride, under controlled conditions to form the dioxazaborocane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing dioxazaborocane ring. This structure imparts distinct chemical properties, such as the ability to participate in Suzuki-Miyaura coupling reactions, which are not observed in other similar compounds. Additionally, its potential biological activity and applications in materials science further distinguish it from other related compounds.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUDAIRKNDZTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746281
Record name 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257642-71-9
Record name 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257642-71-9
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